molecular formula C17H17FN6O3 B2796196 1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921150-75-6

1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2796196
CAS RN: 921150-75-6
M. Wt: 372.36
InChI Key: KPCOOQAJEXJGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Characterization

The compound 1-(3,4-dimethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has been part of various studies focusing on the synthesis and characterization of novel chemical entities. Research in this domain often explores the reactivity of similar tetrazole and urea derivatives, aiming to develop new materials with potential applications in various fields, including pharmacology and material science.

One study discusses the reactions of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole, leading to the formation of different urea derivatives, highlighting the synthetic flexibility of tetrazole and urea groups in creating complex molecules (N. Peet, 1987) Reactions of 2-isocyanatobenzoyl chloride and 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole.

Another investigation into the crystal structure of related compounds, such as azimsulfuron, demonstrates the importance of understanding the molecular geometry and intermolecular interactions in designing substances with desired physical and chemical properties (Youngeun Jeon et al., 2015) Crystal structure of azimsulfuron.

Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of urea and thiourea derivatives provide insights into the potential pharmacological applications of these compounds. By altering the chemical structure, researchers can assess the antimicrobial potency against various pathogens, aiming to discover new therapeutic agents (Sailaja Rani Talupur et al., 2021) Synthesis, characterization, antimicrobial evaluation and docking studies.

Molecular Docking and Pharmacological Potential

The study of molecular interactions through docking studies helps in predicting the binding affinity of compounds to specific biological targets. This approach is crucial in the early stages of drug discovery, where the goal is to identify molecules with potential therapeutic benefits. For example, the exploration of urea derivatives for antimicrobial properties indicates a broader scope of research aimed at understanding the biological applications of these chemicals (Sailaja Rani Talupur et al., 2021) Synthesis, characterization, antimicrobial evaluation and docking studies.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O3/c1-26-14-7-6-12(9-15(14)27-2)20-17(25)19-10-16-21-22-23-24(16)13-5-3-4-11(18)8-13/h3-9H,10H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCOOQAJEXJGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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